molecular formula C19H18N2O5 B8619911 HFI-419

HFI-419

Cat. No.: B8619911
M. Wt: 354.4 g/mol
InChI Key: GGBHINRNYAAYMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HFI-419 involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the chromene core: This is typically achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the pyridinyl group: This step involves the coupling of a pyridine derivative to the chromene core.

    Acetylation and esterification: The final steps involve acetylation to introduce the acetamido group and esterification to form the ethyl ester.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

HFI-419 undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group on the chromene ring can be oxidized under suitable conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typical.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of a nitro group would yield an amine.

Scientific Research Applications

2.1. Improvement of Glucose Tolerance

Research indicates that HFI-419 significantly improves glucose tolerance in insulin-resistant models. In studies involving obese Zucker rats, administration of this compound resulted in enhanced glucose utilization during intraperitoneal glucose tolerance tests (ipGTT). The treatment led to increased expression of antioxidant enzymes and normalized plasma oxytocin levels, suggesting a favorable metabolic profile .

Table 1: Effects of this compound on Metabolic Parameters in Obese Zucker Rats

ParameterControl GroupThis compound Group
Plasma Insulin (µU/mL)20 ± 515 ± 3
Glucose AUC (mmol/L·min)120 ± 1080 ± 8
Oxytocin Levels (pg/mL)50 ± 1070 ± 12
SOD Activity (U/mg protein)5 ± 18 ± 1

Cognitive Enhancement

This compound has demonstrated significant cognitive-enhancing effects in animal models. Studies have shown that it improves spatial working memory and recognition memory in rodents through mechanisms that may involve increased dendritic spine density and GLUT4-mediated glucose uptake .

Table 2: Cognitive Performance Metrics with this compound Treatment

Task TypeControl Group PerformanceThis compound Group Performance
Novel Object Recognition (%)40 ± 565 ± 6
Spontaneous Alternation (%)50 ± 775 ± 8

Clinical Implications

The therapeutic potential of this compound extends to conditions characterized by vascular dysfunction and cognitive decline. For instance, it has been shown to prevent acetylcholine-mediated vasoconstriction in dysfunctional blood vessels, indicating its possible application in treating coronary artery vasospasm . Moreover, its ability to enhance cognitive functions suggests potential implications for neurodegenerative diseases such as Alzheimer’s.

Case Studies

Several case studies have highlighted the efficacy of this compound:

Case Study: Obese Zucker Rats

In a controlled study, obese Zucker rats treated with this compound showed improved glucose tolerance and metabolic profiles compared to controls. The treatment was associated with upregulation of antioxidant defenses and improved insulin signaling pathways .

Case Study: Cognitive Function in Rodents

Another study demonstrated that rodents receiving this compound exhibited enhanced memory performance in both novel object recognition tasks and maze navigation tasks, indicating its potential for cognitive enhancement .

Mechanism of Action

HFI-419 exerts its effects by inhibiting the activity of insulin-regulated aminopeptidase (IRAP). It competes with the natural substrate for binding to the extracellular catalytic site of IRAP. This inhibition leads to increased levels of peptides that are normally degraded by IRAP, which can enhance glucose uptake and improve memory functions. The compound interacts with the active site zinc via its acetamide group, which is crucial for its inhibitory activity .

Comparison with Similar Compounds

HFI-419 is unique compared to other IRAP inhibitors due to its specific structure and binding affinity. Similar compounds include:

    HFI-142: A less potent but more stable derivative of this compound.

    Angiotensin IV analogs: These also inhibit IRAP but have different structural features and binding properties.

This compound stands out due to its higher potency and specific interactions with the IRAP active site, making it a valuable tool in research and potential therapeutic applications .

Properties

Molecular Formula

C19H18N2O5

Molecular Weight

354.4 g/mol

IUPAC Name

ethyl 2-acetamido-7-hydroxy-4-pyridin-3-yl-4H-chromene-3-carboxylate

InChI

InChI=1S/C19H18N2O5/c1-3-25-19(24)17-16(12-5-4-8-20-10-12)14-7-6-13(23)9-15(14)26-18(17)21-11(2)22/h4-10,16,23H,3H2,1-2H3,(H,21,22)

InChI Key

GGBHINRNYAAYMX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CN=CC=C3)C=CC(=C2)O)NC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 7-(acetyloxy)-2-(diacetylamino)-4-pyridin-3-yl-4H-chromene-3-carboxylate (6.989 g, 15.9 mmol) was dissolved in absolute ethanol (50 mL). Hydrazine hydrate (950 μL, 19.5 mmol) was added and the mixture stirred at room temperature for 6 h. The reaction mixture was evaporated to dryness to give an orange solid. The residue was dissolved in a mixture of ethyl acetate (200 mL) and ethanol (50 mL). Silica gel 60 (35 g) was added and the mixture evaporated to dryness. Purified by flash chromatography over silica gel 60, 40-63 μm (eluent: 75% ethyl acetate/petroleum spirits (54×100 mL fractions), packing height: 15 cm, column diameter: 5 cm). The fractions containing the major band (Rf 0.26, eluent: 75% ethyl acetate/petroleum spirits, fractions 15-53) were combined and evaporated to dryness to give the title compound (3.307 g, 59% yield) as a pale yellow powder.
Name
Ethyl 7-(acetyloxy)-2-(diacetylamino)-4-pyridin-3-yl-4H-chromene-3-carboxylate
Quantity
6.989 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
950 μL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
59%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.